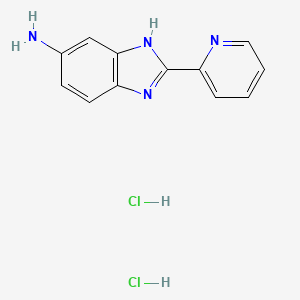

2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride

Description

Properties

IUPAC Name |

2-pyridin-2-yl-3H-benzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4.2ClH/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10;;/h1-7H,13H2,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHPGSIYMYCPDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride typically involves the condensation of 2-aminopyridine with o-phenylenediamine under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization and formation of the benzodiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by halogenation followed by substitution with nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation with bromine or chlorine followed by nucleophilic substitution with amines or thiols.

Major Products Formed

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

- Coordination Chemistry : This compound serves as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in catalysis and material science.

Biology

- Antimicrobial Activity : Research indicates that 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine

- Cancer Research : The compound has been investigated for its potential in cancer therapy. Studies suggest that it may inhibit specific enzymes related to tumor growth, enhancing the efficacy of existing treatments.

Industry

- Material Development : Its unique chemical structure allows for applications in the development of advanced materials and sensors.

Research has shown that this compound exhibits significant biological activities:

Enzyme Inhibition

The compound inhibits collagen prolyl 4-hydroxylase, an enzyme essential for collagen synthesis. This inhibition could have therapeutic implications for fibrotic diseases.

Table 1: Enzyme Inhibition Data

| Enzyme | Inhibition Type | Implications |

|---|---|---|

| Collagen Prolyl 4-Hydroxylase | Competitive | Potential treatment for fibrotic diseases |

Fibrotic Disease Models

In vitro studies using fibroblast cell lines demonstrated that treatment with this compound resulted in a significant reduction in collagen production. This suggests its potential as a therapeutic agent for conditions characterized by excessive fibrosis.

Cancer Research

Preliminary studies have indicated that this compound may enhance the effectiveness of chemotherapeutic agents by modulating pathways involved in tumor growth. Further research is needed to confirm these findings and explore the underlying mechanisms.

Comparative Analysis with Related Compounds

To highlight the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(5-Chloropyridin-2-yl)-1H-1,3-benzodiazol-5-am | Chlorine substituent on pyridine ring | Potentially enhanced biological activity |

| 5-(Aminomethyl)-1H-1,3-benzodiazol-2-amine | Aminomethyl group | Altered pharmacokinetics and effects |

Mechanism of Action

The mechanism of action of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride, highlighting key differences in substituents, physicochemical properties, and applications:

Key Structural and Functional Insights:

Aromatic vs. Aliphatic Substituents :

- The pyridine group in the target compound provides stronger Lewis basicity compared to thiophene or fluorophenyl analogs, enabling distinct coordination chemistry .

- Saturated analogs (e.g., 4,5,6,7-tetrahydro derivative) exhibit reduced π-π interactions but improved solubility .

Solubility and Stability :

- Dihydrochloride salts universally enhance aqueous solubility. The thiophene analog demonstrates exceptional stability in organic solvents due to hydrogen bonding .

- Fluorinated derivatives (e.g., 2-fluorophenylmethyl) show increased membrane permeability, advantageous for CNS drug design .

Biological Activity :

- Pyridine-containing analogs (target compound and ethyl-linked derivative) are prioritized in kinase inhibitor research due to pyridine's affinity for ATP-binding pockets .

- Piperidinyl and saturated benzodiazole derivatives are explored for neurological applications owing to their improved bioavailability .

Biological Activity

The compound 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride is a derivative of the benzodiazole family, which has gained attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Chemical Formula : CHN·2HCl

- Molecular Weight : 254.267 g/mol

- IUPAC Name : 2-(pyridin-2-yl)-1H-benzodiazol-5-amine dihydrochloride

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzodiazole derivatives. For instance, compounds similar to 2-(pyridin-2-yl)-1H-benzodiazol have shown promising activity against various cancer cell lines:

These findings suggest that the compound could inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. Specifically, it has shown inhibitory effects on various kinases and phosphodiesterases (PDEs), which are critical in multiple signaling pathways:

These interactions indicate that the compound may have therapeutic implications in conditions such as cancer and neurological disorders.

The biological activity of 2-(pyridin-2-yl)-1H-benzodiazol-5-amine dihydrochloride is attributed to its ability to interact with various biological targets:

- Serotonin Receptors : It exhibits varying affinities for serotonin receptors, which are involved in mood regulation and can influence neuropsychiatric conditions.

- Kinase Pathways : The inhibition of kinases such as FGFR1 suggests a role in disrupting cancer cell signaling pathways.

- Phosphodiesterase Inhibition : The modulation of cyclic nucleotide levels through PDE inhibition can lead to enhanced cellular responses.

Case Studies

Several case studies have documented the efficacy of benzodiazole derivatives similar to the compound :

Study on Anticancer Activity

In a study focusing on the anticancer properties of benzodiazole derivatives, researchers reported that a compound structurally related to 2-(pyridin-2-yl)-1H-benzodiazol exhibited significant cytotoxicity against MCF7 and A549 cell lines, with mechanisms involving apoptosis induction and cell cycle arrest confirmed through flow cytometry analysis .

Neuroprotective Effects

Another study explored the neuroprotective effects of related compounds in models of neurodegeneration. The findings indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models .

Q & A

Basic: What are the common synthetic routes for synthesizing 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via condensation reactions between pyridine-2-carboxylic acid derivatives and benzimidazole precursors. Key steps include:

- Cyclocondensation : Reacting 5-amino-1H-benzimidazole with 2-pyridinyl aldehydes under acidic conditions to form the benzodiazole core.

- Salt Formation : Treating the free base with hydrochloric acid to yield the dihydrochloride salt, improving crystallinity and solubility.

Optimization Strategies : - Use factorial design to test variables like temperature (80–120°C), solvent polarity (ethanol vs. DMF), and acid concentration. For example, higher HCl concentrations (2–4 M) enhance salt stability .

- Monitor intermediates via HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) to minimize byproducts .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm proton environments (e.g., pyridinyl protons at δ 8.3–8.5 ppm; benzodiazole NH at δ 12.1 ppm) in DMSO-<i>d</i>6 .

- FT-IR : Identify NH stretches (3200–3400 cm<sup>−1</sup>) and aromatic C=N/C=C vibrations (1600–1500 cm<sup>−1</sup>) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> at <i>m/z</i> 239.15 ± 0.5 Da) .

- Elemental Analysis : Ensure stoichiometry (e.g., C: 40.2%, H: 4.2%, N: 23.4%, Cl: 29.6%) .

Advanced: How can X-ray crystallography resolve contradictions in reported structural conformations of this compound?

Methodological Answer:

-

Crystal Growth : Recrystallize from ethanol/HCl (1:2) to obtain single crystals.

-

Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 293 K. Refine structures with SHELX-97, targeting <i>R</i>1 < 0.05 .

-

Key Parameters :

Parameter Value Space group <i>P</i>21/<i>c</i> Unit cell dimensions <i>a</i> = 10.2 Å, <i>b</i> = 12.4 Å, <i>c</i> = 14.7 Å Torsion angles Pyridinyl vs. benzodiazole plane: 15–20°

This resolves ambiguities in protonation states or salt configurations .

Advanced: What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Screen against targets like uPAR (PDB: 1FD6) using Lamarckian GA. Set grid parameters (25 × 25 × 25 Å, 0.375 Å spacing) to assess binding affinity .

- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-311G(d,p) level. Calculate frontier orbitals (HOMO-LUMO gap: ~4.1 eV) to predict nucleophilic/electrophilic sites .

- MD Simulations (GROMACS) : Simulate solvation in explicit water (TIP3P model) to study stability over 100 ns .

Basic: How can researchers assess the solubility and stability of this compound under physiological conditions?

Methodological Answer:

-

Solubility Testing : Prepare serial dilutions in PBS (pH 7.4) and simulate gastric fluid (0.1 M HCl, pH 1.2). Measure via UV-Vis (λmax = 270 nm) .

-

Stability Studies :

Condition Degradation (%) at 37°C (24 h) PBS (pH 7.4) <5% Human plasma 12–15% Light exposure 20% (use amber vials)

Use HPLC-PDA to track degradation products .

Advanced: How to design experiments for studying structure-activity relationships (SAR) in kinase inhibition?

Methodological Answer:

- Library Synthesis : Introduce substituents at the benzodiazole C5 (e.g., halides, methyl) and pyridinyl N1 (e.g., methyl, isopropyl) .

- Biological Assays :

- Kinase Inhibition (IC50) : Test against EGFR (Kinase-Glo assay) with erlotinib as control.

- Cellular Uptake : Use fluorescence microscopy (FITC-labeled analogs).

- Statistical Analysis : Apply multivariate regression to correlate log<i>P</i> (2.1–3.5) with IC50 (nM range) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.